2-Amino-3-nitro-5-fluoropyridine
Overview
Description
2-Amino-3-nitro-5-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H4FN3O2 and a molecular weight of 157.1 g/mol This compound is of significant interest due to its unique chemical properties, which include the presence of both an amino group and a nitro group on the pyridine ring, as well as a fluorine atom
Mechanism of Action
Target of Action
2-Amino-3-nitro-5-fluoropyridine is an organic compound that is primarily used as a biochemical for proteomics research .
Mode of Action
It is known that fluoropyridines, a class of compounds to which this compound belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with biological targets.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various enzymes and hormone inhibitors , suggesting that they may interact with and influence a variety of biochemical pathways.
Pharmacokinetics
The compound is described as having high gi absorption and being non-bbb permeant
Result of Action
Given its use in proteomics research , it may be involved in influencing protein structures and functions.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be readily introduced to molecular scaffolds by reductive amination and nucleophilic substitution
Cellular Effects
It is suggested that the 2-amino-3-fluoropyridine moiety forms a π–π interaction with the arginine residue in the protein sequence, leading to improved inhibitory
Molecular Mechanism
It is known that the compound can undergo heterolytic C2-H bond cleavage to form a carbene, which in turn eliminates F¯ to give a cation
Preparation Methods
The synthesis of 2-Amino-3-nitro-5-fluoropyridine typically involves multiple steps:
Halogen Replacement Reaction: The process begins with a halogen replacement reaction where 2-nitro-5-halogenated pyridine reacts with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions in an inert gas-protected solvent system.
Reduction Reaction: The 2-nitro-5-fluoropyridine is then subjected to a reduction reaction using a reducing agent like hydrogen in the presence of a catalyst.
Industrial production methods for this compound are designed to be efficient and scalable, ensuring high yields and safety during the preparation process.
Chemical Reactions Analysis
2-Amino-3-nitro-5-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common reagents used in these reactions include hydrogen, catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-nitro-5-fluoropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-3-nitro-5-fluoropyridine can be compared with other fluorinated pyridine derivatives, such as:
2-Amino-3-methylpyridine: This compound lacks the nitro group and has a methyl group instead, resulting in different reactivity and applications.
2-Fluoro-3-methylpyridine: Similar to this compound but with a methyl group instead of an amino group, leading to variations in chemical behavior and uses.
Properties
IUPAC Name |
5-fluoro-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYYBZNEWDTDEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617279 | |
Record name | 5-Fluoro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212268-12-7 | |
Record name | 5-Fluoro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-3-nitro-5-fluoropyridine's structure in pesticide development?
A1: While the article focuses on the synthesis of this compound [], it mainly highlights its potential as a valuable building block for creating novel pesticides. The significance of its structure lies in the presence of the fluorine atom and the amino and nitro groups. These functional groups can contribute to various properties desirable in pesticides, such as enhanced biological activity, improved binding affinity to target sites, and modified physicochemical properties like solubility and metabolic stability. Further research is needed to explore how modifications to this core structure could lead to the development of new and effective pesticides.
Q2: What analytical techniques were used to confirm the successful synthesis of this compound?
A2: The researchers employed several analytical techniques to confirm the identity and purity of the synthesized this compound. These techniques include Gas Chromatography-Mass Spectrometry (GCMS), Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and carbon-13 Nuclear Magnetic Resonance (13C NMR) []. These methods allowed them to analyze the compound's mass-to-charge ratio, functional groups, and the environment of specific hydrogen and carbon atoms, ultimately confirming its structure.
Q3: What is the overall yield of the synthetic process for this compound, and why is this information important?
A3: The research reports a total yield of 7.2% for the synthesis of this compound, with a final product purity of 97.8% []. The yield is a crucial factor in evaluating the efficiency and practicality of a synthetic route. A higher yield translates to less waste and potentially lower production costs, making the process more attractive for potential industrial applications.
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